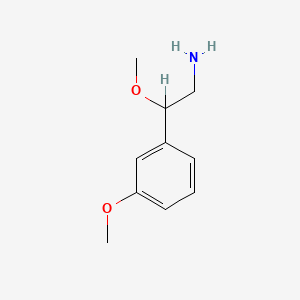

2-Methoxy-2-(3-methoxyphenyl)ethanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Methoxy-2-(3-methoxyphenyl)ethanamine is an organic compound with the molecular formula C10H15NO2 It is a derivative of phenethylamine, characterized by the presence of two methoxy groups attached to the phenyl ring and the ethanamine chain

作用機序

Target of Action

It’s structurally similar compound, 4-methoxyphenethylamine, is known to inhibit the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine . This suggests that 2-methoxy-2-(3-methoxyphenyl)ethan-1-amine might also interact with monoamine oxidase enzymes.

Mode of Action

Based on its structural similarity to 4-methoxyphenethylamine, it could potentially inhibit the action of monoamine oxidase enzymes, thereby preventing the breakdown of monoamine neurotransmitters and increasing their availability .

Biochemical Pathways

If it acts similarly to 4-methoxyphenethylamine, it may influence the monoamine neurotransmitter pathways, including those involving dopamine, norepinephrine, and serotonin .

Result of Action

If it acts similarly to 4-Methoxyphenethylamine, it could potentially increase the availability of monoamine neurotransmitters, which could have various effects depending on the specific neurotransmitters involved .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-2-(3-methoxyphenyl)ethanamine typically involves the reaction of 3-methoxybenzaldehyde with nitromethane to form 3-methoxy-beta-nitrostyrene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation processes to reduce the nitrostyrene intermediate. This method offers a more scalable and efficient approach to producing the compound in larger quantities .

化学反応の分析

Types of Reactions

2-Methoxy-2-(3-methoxyphenyl)ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can further modify the compound to yield different amines.

Substitution: The methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted phenethylamines, aldehydes, and ketones, depending on the specific reaction conditions and reagents used .

科学的研究の応用

Organic Synthesis

Overview : 2-MPEA serves as a versatile building block in organic synthesis. Its structural features allow it to participate in various chemical reactions to form more complex molecules.

Applications :

- Intermediate in Synthesis : It is commonly used as an intermediate for synthesizing other organic compounds, including pharmaceuticals and specialty chemicals.

| Reaction Type | Description |

|---|---|

| Reductive Amination | Converts aldehydes to amines using reducing agents. |

| Methoxylation | Introduces methoxy groups into organic frameworks. |

Biological Research

Overview : The compound is investigated for its effects on biological systems, particularly in neurotransmitter research.

Applications :

- Neurotransmitter Interaction : Due to its structural similarity to phenethylamines, 2-MPEA may influence neurotransmitter systems, potentially affecting mood and behavior.

| Biological System | Potential Effects |

|---|---|

| CNS | Modulation of neurotransmitter activity. |

| Enzyme Interaction | Possible effects on cytochrome P450 enzymes involved in drug metabolism. |

Medicinal Chemistry

Overview : Research is ongoing into the therapeutic properties of 2-MPEA, particularly its role as a precursor in drug synthesis.

Applications :

- Drug Development : Investigated for potential use in developing new medications targeting various conditions.

| Therapeutic Area | Potential Applications |

|---|---|

| Psychiatry | Possible antidepressant or anxiolytic effects. |

| Pain Management | Analgesic properties under investigation. |

Case Study 1: Neurotransmitter Modulation

In a study examining the effects of phenethylamine derivatives on neurotransmitter systems, researchers found that compounds similar to 2-MPEA could significantly alter serotonin levels in animal models. This suggests potential applications in treating mood disorders.

Case Study 2: Drug Metabolism

Research focusing on the interaction of 2-MPEA with cytochrome P450 enzymes indicated that it could affect the metabolism of co-administered drugs. This finding raises important considerations for pharmacokinetics and drug interactions, particularly in polypharmacy scenarios.

類似化合物との比較

Similar Compounds

3-Methoxyphenethylamine: Similar in structure but lacks the additional methoxy group on the ethanamine chain.

2-Methoxyphenethylamine: Differs by the position of the methoxy group on the phenyl ring.

4-Methoxyphenethylamine: Another isomer with the methoxy group at the para position.

Uniqueness

2-Methoxy-2-(3-methoxyphenyl)ethanamine is unique due to the presence of two methoxy groups, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other phenethylamine derivatives and contributes to its specific properties and applications .

生物活性

Overview

2-Methoxy-2-(3-methoxyphenyl)ethanamine, also known as 3-MPEA, is an organic compound with the molecular formula C10H15NO2 and a molecular weight of approximately 181.24 g/mol. Its structure features a methoxy group attached to a phenyl ring at the meta position, which is significant for its biological activity. This compound belongs to the class of phenethylamines, which are known for their diverse effects on neurotransmitter systems in the brain.

The exact mechanism of action of this compound remains largely unexplored. However, due to its structural similarity to other phenethylamines, it is hypothesized that it may interact with neurotransmitter systems, potentially influencing mood, cognition, and behavior. Specifically, it may modulate the activity of enzymes such as cytochrome P450 2D6, which is crucial for drug metabolism. This interaction suggests that it could affect the pharmacokinetics of drugs metabolized by this enzyme.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Neuromodulation : Similar compounds have been shown to act as neuromodulators, which could imply potential effects on mood and cognitive functions.

- Enzyme Interaction : The compound's interaction with cytochrome P450 2D6 suggests it may influence drug metabolism and interactions.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with several structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Methoxyphenethylamine | C9H13NO | Similar structure; used as a precursor in synthesis |

| 4-Methoxyphenethylamine | C9H13NO | Different methoxy position; potential different activity |

| 2-(2-Methoxyphenyl)ethylamine | C9H13NO | Structural variation; used in similar synthetic pathways |

| 2-(4-Methoxyphenyl)ethylamine | C9H13NO | Another positional isomer; differing reactivity |

This table highlights how the unique methoxy substitution pattern in this compound may influence its reactivity and biological interactions compared to its analogs.

Future Research Directions

Further investigation into the biological activity of this compound is warranted. Specific areas for future research include:

- Detailed Mechanistic Studies : Understanding the precise mechanisms through which this compound interacts with neurotransmitter systems.

- Pharmacokinetic Studies : Investigating how this compound affects drug metabolism and interactions with other pharmaceuticals.

- Clinical Trials : Conducting trials to assess its safety, efficacy, and potential therapeutic applications.

特性

IUPAC Name |

2-methoxy-2-(3-methoxyphenyl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-12-9-5-3-4-8(6-9)10(7-11)13-2/h3-6,10H,7,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPWLTKFZPJGKSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(CN)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。